REACTION_CXSMILES
|
O=[C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][S:4][C:5]#[N:6].[C:13](#[N:17])[CH2:14][C:15]#[N:16].C(N(CC)CC)C.C(O)(=O)C>C(O)C.O>[C:7]1([C:2]2[N:6]=[C:5]([CH:14]([C:13]#[N:17])[C:15]#[N:16])[S:4][CH:3]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(CSC#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not climb above 30° C
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was separated off
|
Type
|
WASH
|
Details
|
washed three times
|
Type
|
ADDITION
|
Details
|
with 10 mL of a 10:10:1 mixture of water
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1)C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 49.1 mmol | |
AMOUNT: MASS | 11.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |